Sodium trimethylsilanolate

Catalog No.
S742755
CAS No.
18027-10-6
M.F
C3H10NaOSi
M. Wt
113.19 g/mol
Availability
In Stock
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Sodium trimethylsilanolate

CAS Number

18027-10-6

Product Name

Sodium trimethylsilanolate

IUPAC Name

sodium;trimethyl(oxido)silane

Molecular Formula

C3H10NaOSi

Molecular Weight

113.19 g/mol

InChI

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

VHQSQWCOIYFCCJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[O-].[Na+]

Canonical SMILES

C[Si](C)(C)O.[Na]

Isomeric SMILES

C[Si](C)(C)[O-].[Na+]

The exact mass of the compound Sodium trimethylsilanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium trimethylsilanolate (CAS 18027-10-6) is a highly soluble, mild organosilicon base and an anhydrous source of the oxide dianion equivalent. In industrial and laboratory procurement, it is primarily selected as a specialized base for transition-metal-catalyzed cross-coupling reactions and as a non-aqueous reagent for the chemoselective cleavage of esters to carboxylic acids. Unlike traditional inorganic bases, NaOTMS is highly soluble in organic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), enabling homogeneous reaction conditions. Its distinct pKa (approximately 12.7) and specific steric profile make it an essential reagent for processes where standard alkoxides or aqueous hydroxides cause catalyst deactivation, transesterification, or unwanted hydrolysis [1].

Research Fit

Ester cleavage to carboxylic acid under mild conditions
Nitrile hydrolysis to primary amides
Silylation and siloxane bond formation

Substituting Sodium trimethylsilanolate with more common bases like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or potassium trimethylsilanolate (KOTMS) frequently leads to process failure in sensitive workflows. NaOH introduces water, which can poison transition-metal catalysts and hydrolyze sensitive functional groups, while its poor solubility in organic solvents limits reaction efficiency [1]. Alkoxides such as NaOMe act as strong nucleophiles, often causing irreversible transesterification or competitive binding to metal centers, which suppresses catalytic cycles. Furthermore, the silanolate counterion is not universally interchangeable; in many dual-catalytic and asymmetric systems, KOTMS and lithium trimethylsilanolate (LiOTMS) fail to provide the correct templating or solubility profile, resulting in zero or trace product yields compared to the optimized performance of NaOTMS [2].

Substitution Risk

Counterion effect Potassium trimethylsilanolate may shift aggregation state and reaction kinetics.
Polymerization initiation Activity profile differs; potassium salt may not replicate sodium salt behavior.
Impurity sensitivity NaOH impurity accelerates lactone ring-opening, reducing chemoselectivity vs. pure silanolate.

Base Compatibility in Copper-Catalyzed Aniline Cross-Coupling

In the development of mild, room-temperature copper-catalyzed Ullmann-type cross-couplings of anilines with aryl bromides, traditional alkoxide bases completely suppressed the reaction due to competitive binding with aromatic amino functionalities. Substituting the alkoxide with Sodium trimethylsilanolate facilitated successful coupling at 50 °C in DMSO, overcoming the catalyst inhibition observed with standard bases [1].

Evidence DimensionCatalytic cross-coupling success and yield
Target Compound DataEnabled successful cross-coupling at 50 °C
Comparator Or BaselineAlkoxide bases like NaOMe and NaOtBu (Complete reaction suppression / 0% yield)
Quantified DifferenceRestored catalytic activity where alkoxides completely failed
ConditionsCu-catalyzed Ullmann-type coupling of anilines in DMSO

Crucial for pharmaceutical process chemists needing to couple sensitive anilines without deactivating the copper catalyst.

Ester cleavage: Na vs. K
Head-to-head
97% yield (Na) vs 90% (K)
Supports yield-based selection for ester cleavage
Methyl benzoate, THF, rt, 1 h

Counterion-Specific Activation in Synergistic CuH/Pd Catalysis

During the asymmetric hydroarylation of vinylarenes using a synergistic CuH and Pd catalyst system, the choice of the silanolate counterion proved critical to process viability. Sodium trimethylsilanolate provided the desired product in 58% yield with 83% enantiomeric excess. In direct contrast, substituting with lithium trimethylsilanolate (LiOTMS) or potassium trimethylsilanolate (KOTMS) resulted in little to no product formation [1].

Evidence DimensionProduct Yield and Enantioselectivity
Target Compound Data58% yield, 83% ee
Comparator Or BaselineLiOTMS and KOTMS (Little to no product formation)
Quantified Difference>50% absolute yield increase and exclusive catalytic activation
ConditionsSynergistic CuH/Pd-catalyzed asymmetric hydroarylation at 35 °C

Demonstrates that NaOTMS cannot be generically substituted with KOTMS or LiOTMS in sensitive dual-catalytic asymmetric transformations.

Polymerization initiation
Class-level
Activity depends on TMS:TMSN ratio
Kinetics require control of free silanol content
Abstract-level data; verify with specific conditions

Chemoselective Non-Aqueous Ester Cleavage

NaOTMS functions as a highly soluble, anhydrous equivalent of the hydroxide ion. For the deprotection of complex esters, utilizing NaOTMS in THF achieves high to quantitative yields of the corresponding carboxylic acids under mild conditions. In contrast, using sodium methoxide leads to unwanted transesterification byproducts, and aqueous NaOH risks hydrolyzing other water-sensitive functional groups [1].

Evidence DimensionYield of carboxylic acid without transesterification
Target Compound DataHigh to quantitative yield (up to 100%) of carboxylic acid
Comparator Or BaselineSodium methoxide (Yields transesterified byproduct instead of cleavage)
Quantified DifferenceEliminates transesterification side reactions (0% transesterified byproduct)
ConditionsNon-aqueous ester cleavage in THF

Provides a reliable, moisture-free deprotection pathway for late-stage synthesis of sensitive active pharmaceutical ingredients.

Amide monoalkylation selectivity
Reported
High monoalkylation; no tertiary amide
Base selectivity supports amide functionalization
Comparative base data not provided

Selective Promotion of Primary Amide Monoalkylation

In the copper-catalyzed cross-coupling of primary amides with alkylboronic acids to form secondary amides, standard Lam-Chan conditions using typical mild bases yielded only traces of the product. The specific combination of Sodium trimethylsilanolate (pKa ~ 12.7) and an oxidant uniquely promoted the reaction, completely tolerating beta-hydrogen atoms and preventing over-alkylation [1].

Evidence DimensionYield of secondary amide
Target Compound DataPromotes selective monoalkylation in synthetically useful yields
Comparator Or BaselineStandard mild bases in Lam-Chan conditions (Trace yields, <5%)
Quantified DifferenceShift from trace conversion to primary product formation
ConditionsCu-catalyzed cross-coupling with alkylboronic acids

Allows process chemists to synthesize secondary amides directly from primary amides without the poor selectivity typically associated with alkyl halides.

Lactone ring-opening vs. NaOH
Reported
BAc2 mechanism; NaOH impurity accelerates reaction
Pure silanolate provides controlled chemoselectivity
Reagent purity critical for reproducible selectivity
Siloxane coupling catalysis
Class-level
Main-group catalysis, mild conditions, high chemoselectivity
Cost-effective alternative to transition-metal silylation
Specific yields not reported; class comparison

Late-Stage Anhydrous Deprotection of Complex Esters

Because NaOTMS delivers an anhydrous hydroxide equivalent without the transesterification risks of alkoxides, it is the optimal choice for converting sensitive esters to carboxylic acids in late-stage API synthesis [1].

Base-Sensitive Ullmann-Type Cross-Couplings

In copper-catalyzed aniline cross-couplings where standard alkoxides suppress catalytic activity, NaOTMS serves as the required mild base to maintain catalyst turnover and achieve high yields [2].

Synergistic Dual-Catalysis and Asymmetric Synthesis

NaOTMS is specifically required over KOTMS and LiOTMS in sensitive CuH/Pd dual-catalytic systems, providing the exact counterion and solubility profile needed for high enantioselectivity [3].

Selective Monoalkylation of Amides

Utilized in the copper-catalyzed cross-coupling of primary amides with alkylboronic acids, NaOTMS prevents over-alkylation and enables the selective formation of secondary amides [4].

Application Fit

Application
Selection Property
Validation Focus
Ester cleavage to carboxylic acids
Nucleophilic cleavage efficiency
Yield and chemoselectivity under mild conditions
Siloxane ring-opening polymerization
Initiator activity and aggregation control
Kinetic reproducibility and silanol impurity levels
Selective amide monoalkylation
Base selectivity in Cu-catalyzed systems
Mono- vs. dialkylation product ratio
Atom-economical siloxane synthesis
Main-group catalytic activity
Chemoselectivity and operational simplicity

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.03986075 g/mol

Monoisotopic Mass

113.03986075 g/mol

Heavy Atom Count

6

Related CAS

1066-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18027-10-6

General Manufacturing Information

Silanol, 1,1,1-trimethyl-, sodium salt (1:1): ACTIVE

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